molecular formula C8H11N3S B7817866 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol

6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol

Cat. No.: B7817866
M. Wt: 181.26 g/mol
InChI Key: YPAXHYCYISIYLA-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol is a chemical compound with the molecular formula C8H11N3S and a molecular weight of 181.26 g/mol. It belongs to the quinazoline family, which consists of compounds with a fused benzene and pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with carbon disulfide in the presence of a base, followed by cyclization and subsequent reduction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 6-Amino-5,6,7,8-tetrahydroquinazoline-2-sulfonic acid

  • Reduction: 6-Amino-5,6,7,8-tetrahydroquinazoline-2-amine

  • Substitution: Alkylated derivatives of the compound

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-chloro-6-aminobenzothiazole

  • 4-quinazolinamine

  • 2-amino-4-methylquinazoline

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Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydro-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h4,6H,1-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAXHYCYISIYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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